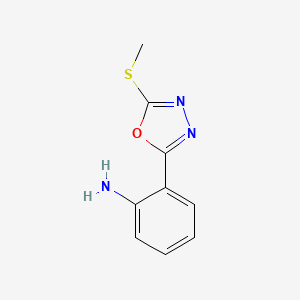
BB-K31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BB-K31, also known as Amikacin, is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is primarily used to treat severe bacterial infections caused by Gram-negative bacteria. The compound has a molecular formula of C22H43N5O13 and a molecular weight of 585.6 g/mol .
Wissenschaftliche Forschungsanwendungen
BB-K31 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is used in microbiology research to study the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: this compound is extensively studied for its therapeutic potential in treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Wirkmechanismus
Target of Action
BB-K31, also known as O-3-Amino-3-deoxy-α-D-glucopyranosyl- (1→6)-O- [6-amino-6-deoxy-α-D-glucopyranosyl- (1→4)]-N1- [ (2R)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine , is a biochemical used for proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BB-K31 is synthesized from kanamycin A through a series of chemical reactions. The process involves the acylation of kanamycin A with L-(−)-γ-amino-α-hydroxybutyric acid. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the selective acylation of the amino group .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by its chemical modification to yield this compound. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
BB-K31 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted compounds. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kanamycin A: The parent compound from which BB-K31 is derived.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Tobramycin: An aminoglycoside antibiotic used to treat similar bacterial infections.
Uniqueness of this compound
This compound is unique due to its enhanced activity against a broader spectrum of Gram-negative bacteria compared to other aminoglycosides. It is also less susceptible to bacterial resistance mechanisms, making it a valuable option for treating multidrug-resistant infections.
Eigenschaften
CAS-Nummer |
50896-99-6 |
|---|---|
Molekularformel |
C₂₂H₄₃N₅O₁₃ |
Molekulargewicht |
585.6 |
Synonyme |
O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2R)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine; _x000B_(R)-O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-(4-am |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)




